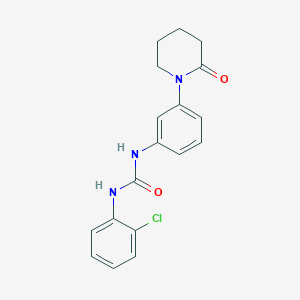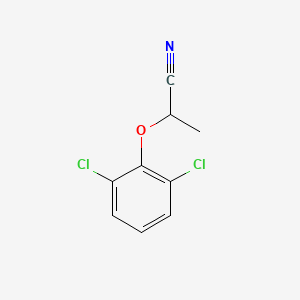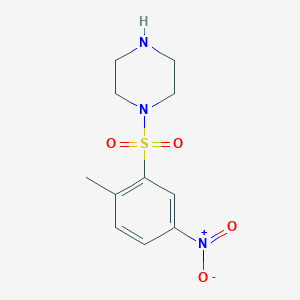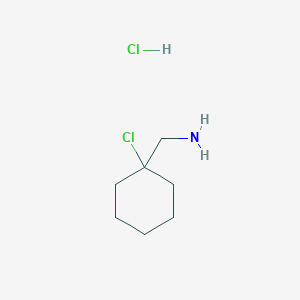
1-(2-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea, also known as BAY 41-2272, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators. The activation of sGC by BAY 41-2272 leads to an increase in the production of cyclic guanosine monophosphate (cGMP) which has been shown to have various physiological effects.
Scientific Research Applications
Insecticide Research and Environmental Safety
Studies on urea derivatives such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have shown their application in insecticide research due to their unique mode of action, which interferes with cuticle deposition in insects, leading to a failure to molt or pupate and ultimately causing death. These compounds are identified as safe towards mammals and are not systemic in plants, indicating their potential for targeted insect control with minimal environmental impact (Mulder & Gijswijt, 1973).
Environmental Occurrence and Analysis Techniques
Research has also extended into the environmental occurrence and analysis of phenyl urea compounds like triclocarban, which is extensively used as an antibacterial additive. Despite its widespread use, data on its environmental presence have been scarce due to the lack of sensitive, affordable, and easy-to-use analytical techniques. Recent advancements in liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) methods have facilitated the detection of such compounds in aquatic environments, underscoring the importance of monitoring and understanding the environmental impact of urea derivatives (Halden & Paull, 2004).
Anti-cancer Research
In the realm of medical research, symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor (HRI), showing promise in cancer treatment. These compounds inhibit cancer cell proliferation by reducing the availability of the eIF2·GTP·tRNA(i)(Met) ternary complex. The optimization of these urea derivatives for better solubility while preserving biological activity opens new avenues for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Agricultural and Forestry Applications
Another study on 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), a molt-inhibiting hormone insecticide, highlighted its widespread use in agriculture and forestry. The main degradation product, 2-chlorobenzamide, identified as a potential carcinogen, emphasized the need for understanding the environmental safety and degradation kinetics of these compounds. The development of predictive models for the concentration and degradation time of such by-products aids in evaluating the environmental safety of urea-based insecticides (Lu, Zhou, & Liu, 2004).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-8-1-2-9-16(15)21-18(24)20-13-6-5-7-14(12-13)22-11-4-3-10-17(22)23/h1-2,5-9,12H,3-4,10-11H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPAMPQBGCJMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)



![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)